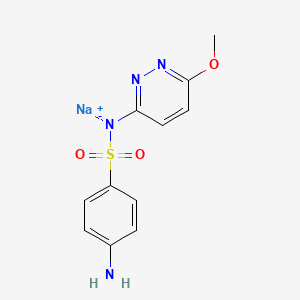

Sodium sulfapyridazine

描述

Sodium sulfapyridazine is a useful research compound. Its molecular formula is C11H11N4NaO3S and its molecular weight is 302.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Sodium sulfapyridazine, a sodium salt of sulfapyridine, is a sulfanilamide antibiotic that has been utilized for its antibacterial and anti-inflammatory properties. This compound has a significant history in medical applications, particularly in the treatment of bacterial infections. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, clinical applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₁N₃O₂SNa

- Molar Mass : 250.27 g/mol

- Solubility : Freely soluble in water, which enhances its bioavailability compared to its parent compound sulfapyridine .

This compound exerts its antibacterial effects primarily by inhibiting bacterial folic acid synthesis. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme critical in the folic acid synthesis pathway. This inhibition leads to a decrease in nucleic acid synthesis, ultimately impairing bacterial growth and replication .

Pharmacological Activity

The pharmacological profile of this compound includes:

- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Used in conditions characterized by inflammation due to its ability to modulate immune responses .

- Oxygen Radical Scavenging : Exhibits antioxidant properties by scavenging peroxyl radicals, which may contribute to its anti-inflammatory effects .

Clinical Applications

This compound has been historically used for treating infections such as pneumonia and meningitis. Notably, it was used during World War II for pneumonia treatment with reported success rates.

Case Studies

- Pneumococcic Meningitis Treatment :

- Absorption Studies :

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various bacteria |

| Anti-inflammatory | Modulates immune responses |

| Antioxidant | Scavenges oxygen radicals |

| Clinical Efficacy | Documented success in treating pneumonia and meningitis |

Safety and Side Effects

While this compound is effective, it is associated with several side effects typical of sulfonamides, including:

科学研究应用

Antibacterial Applications

Sodium sulfapyridazine functions as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial in bacterial folic acid synthesis. This mechanism underpins its effectiveness against a range of bacterial infections.

- Historical Use in Pneumonia Treatment : this compound was historically used to treat pneumonia caused by pneumococci. Clinical trials demonstrated its bactericidal action, particularly in mild cases of pneumonia, although severe cases showed limited response .

- Veterinary Medicine : The compound has also been employed in veterinary practices to treat infections in animals, including skin conditions like dermatitis herpetiformis .

Anti-Inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects, making it useful in treating conditions characterized by inflammation.

- Immunodeficiency Studies : The compound's ability to modulate immune responses has led to its investigation in studies related to immunodeficiency conditions. It has been noted for its potential benefits in managing inflammatory bowel diseases .

Dermatological Applications

This compound has been explored for its efficacy in treating dermatological disorders.

- Linear IgA Disease : Although its use for treating infections has declined, this compound remains relevant in managing linear IgA disease, a rare skin condition .

Formulation Studies

The compound has been studied for its role in pharmaceutical formulations, particularly in eye drops and topical applications.

- Stabilizing Components : Research on this compound eye drops focused on the quantitative determination of stabilizing components, which is crucial for ensuring the efficacy and safety of topical formulations .

Case Studies and Clinical Trials

Several case studies illustrate the practical applications of this compound:

| Study | Findings | Application |

|---|---|---|

| Clinical trials on pneumonia treatment | Mild cases showed favorable responses; severe cases did not respond well | Antibacterial treatment |

| Veterinary studies | Effective against skin infections in animals | Veterinary medicine |

| Dermatological research | Demonstrated efficacy in managing linear IgA disease | Dermatology |

Current Status and Future Directions

While the use of this compound has diminished due to the emergence of newer antibiotics and concerns regarding side effects like agranulocytosis, ongoing research continues to explore its potential applications, particularly in niche areas like immunology and dermatology .

常见问题

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing sodium sulfapyridazine?

this compound synthesis typically follows sulfonamide derivatization methods. Characterization involves UV-Vis spectroscopy, HPLC for purity assessment, and nuclear magnetic resonance (NMR) for structural confirmation . To ensure reproducibility, document solvent ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents). Include validation of analytical methods (e.g., calibration curves for HPLC) and cross-reference with peer-reviewed protocols .

Q. How can researchers validate the purity of this compound in experimental batches?

Use a combination of techniques:

- Chromatography : HPLC with a C18 column and UV detection (λ = 260 nm) to quantify impurities .

- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency (±2°C deviation) .

- Elemental Analysis : Compare measured C, H, N, S percentages with theoretical values (<0.3% deviation) .

Q. What are the common challenges in measuring this compound’s solubility, and how are they addressed?

Solubility varies with pH and temperature. Use a shake-flask method:

- Prepare saturated solutions in buffered media (pH 1–10).

- Filter and quantify dissolved compound via UV spectrophotometry.

- Control temperature (±0.5°C) using a water bath .

Q. Which in vitro assays are most reliable for assessing this compound’s antibacterial activity?

Standardize assays using:

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains (e.g., S. aureus ATCC 25923).

- Zone of Inhibition : Validate with positive controls (e.g., sulfamethoxazole) .

Advanced Research Questions

Q. How should conflicting data on this compound’s pharmacokinetic properties be reconciled across studies?

- Meta-Analysis : Pool data from peer-reviewed studies, adjusting for variables like dosage forms (tablet vs. solution) and subject demographics .

- Sensitivity Analysis : Use statistical models (e.g., Monte Carlo simulations) to identify outlier datasets influenced by measurement errors or bioavailability factors .

Q. What methodologies are recommended for investigating this compound’s mechanism of action in resistant bacterial strains?

- Proteomic Profiling : Compare protein expression in treated vs. untreated resistant strains via LC-MS/MS.

- Gene Knockout Studies : Use CRISPR-Cas9 to silence suspected resistance genes (e.g., sul1, sul2) and assess MIC shifts .

Q. How can researchers design studies to address gaps in understanding this compound’s long-term stability under varying storage conditions?

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Degradant Identification : Isolate and characterize byproducts using high-resolution mass spectrometry (HRMS) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Nonlinear Regression : Fit data to log-logistic models (e.g., Hill equation) to estimate LD₅₀ values.

- ANOVA with Post Hoc Tests : Compare toxicity across dose groups, adjusting for multiple comparisons (e.g., Tukey’s test) .

Q. How should contradictory findings about this compound’s photodegradation pathways be resolved?

- Controlled Light Exposure : Use monochromatic light sources to isolate wavelength-specific degradation.

- Quantum Yield Calculations : Compare theoretical and experimental degradation rates to identify dominant pathways .

Q. What strategies ensure methodological rigor when synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Design of Experiments (DoE) : Vary substituents (e.g., pyridazine ring modifications) systematically using factorial design.

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with bioactivity .

Q. Methodological Guidance for Data Interpretation

Q. How to address variability in this compound’s bioavailability data across animal models?

- Cross-Species Pharmacokinetic Modeling : Adjust for metabolic differences (e.g., cytochrome P450 activity) using allometric scaling .

- Bioanalytical Validation : Ensure plasma extraction methods recover >85% of the compound .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices (e.g., serum)?

Prioritize techniques based on:

- Sensitivity : LC-MS/MS for trace levels (LOQ < 10 ng/mL).

- Selectivity : Immunoassays (ELISA) for high-throughput screening .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure transparency in reporting this compound’s adverse effects in preclinical studies?

- ARRIVE Guidelines : Detail animal husbandry, randomization, and blinding procedures.

- Raw Data Archiving : Share spectra, chromatograms, and statistical code in repositories like Figshare .

Q. What steps mitigate bias in retrospective analyses of this compound’s clinical efficacy?

属性

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(6-methoxypyridazin-3-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N4O3S.Na/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFIJKKXUZOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N4NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-32-4 | |

| Record name | Sulfamethoxypyridazine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-(6-methoxypyridazin-3-yl)sulphanilamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFAPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ24M7728K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。